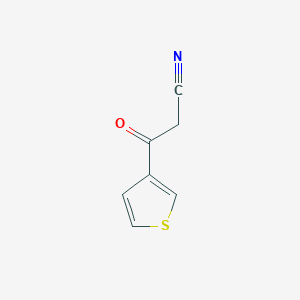

3-Oxo-3-(thiophen-3-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZODDPZNLDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372352 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-30-7 | |

| Record name | 3-oxo-3-(thiophen-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-3-(thiophen-3-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-3-(thiophen-3-yl)propanenitrile, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Core Properties

This compound, identified by the CAS number 69879-30-7, is a bifunctional molecule containing both a ketone and a nitrile group.[1][2][3] This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutics.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 69879-30-7 | [1] |

| Molecular Formula | C₇H₅NOS | [1][3] |

| Molecular Weight | 151.19 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 91-93 °C | [3] |

| Boiling Point | 313.4 ± 22.0 °C (Predicted) | [3] |

| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.56 ± 0.10 (Predicted) | [3] |

This compound is also known by several other names in the literature and commercial catalogs[3][4][5]:

-

3-oxo-3-(3-thienyl)propanenitrile

-

β-Oxo-3-thiophenepropanenitrile

-

3-Thenoylacetonitrile

-

2-(thiophene-3-carbonyl)acetonitrile

-

3-cyanoacetyl thiophene

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.[3] Below is a summary of its GHS hazard information.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [3] |

| GHS Pictogram | GHS07 | [3] |

| Hazard Statements | H302 - Harmful if swallowedH312 - Harmful in contact with skinH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation | [3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The synthesis of β-ketonitriles such as this compound is typically achieved through a Claisen condensation reaction. The following protocol describes a general procedure involving the condensation of a thiophene-3-carboxylate ester with acetonitrile in the presence of a strong base.

Materials:

-

Methyl thiophene-3-carboxylate

-

Anhydrous acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reaction Setup: The flask is charged with sodium hydride (1.2 equivalents), which has been previously washed with anhydrous hexane to remove the mineral oil. Anhydrous THF is added to create a slurry.

-

Addition of Acetonitrile: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred slurry at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Addition of Ester: A solution of methyl thiophene-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0°C, and the excess sodium hydride is cautiously quenched by the slow addition of water.

-

Acidification and Extraction: The aqueous layer is acidified to pH 3-4 with 1M HCl. The resulting mixture is then extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its utility as a precursor for pharmacologically active molecules is recognized. For instance, it is used in the preparation of thiazolyl nicotinamides, which act as adenosine A3 receptor modulators.[3] The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including inflammation and cardiac function.

Modulation of the A3 receptor can trigger downstream signaling cascades. The diagram below illustrates a generalized signaling pathway for a Gαi-coupled receptor like the adenosine A3 receptor.

Caption: Generalized Gαi-coupled receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-oxo-3-(3-thienyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-oxo-3-(3-thienyl)propanenitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines key characterization data, and presents a visual representation of the synthetic workflow.

Introduction

3-Oxo-3-(3-thienyl)propanenitrile, also known as 3-thenoylacetonitrile, is a β-ketonitrile featuring a thiophene ring. This structural motif is of significant interest in drug discovery, as thiophene derivatives are known to exhibit a wide range of biological activities. The presence of both a ketone and a nitrile group provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds. This guide offers a detailed methodology for its preparation and a thorough summary of its analytical characterization.

Synthesis of 3-oxo-3-(3-thienyl)propanenitrile

The synthesis of 3-oxo-3-(3-thienyl)propanenitrile is most effectively achieved through a Claisen-type condensation reaction. This method involves the reaction of an ester of 3-thenoic acid with acetonitrile in the presence of a strong base. The following protocol is a well-established procedure for this transformation.

Synthesis Workflow

Caption: Synthetic workflow for 3-oxo-3-(3-thienyl)propanenitrile.

Experimental Protocol

Materials:

-

Ethyl 3-thenoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.

-

Formation of Acetonitrile Anion: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.

-

Condensation Reaction: A solution of ethyl

Spectroscopic Profile of 3-Thenoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-thenoylacetonitrile, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. This guide is intended to aid in the identification, characterization, and quality control of 3-thenoylacetonitrile in a research and development setting.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 3-thenoylacetonitrile. These predictions are based on the analysis of substituent effects on thiophene systems and characteristic frequencies of the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Thenoylacetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~8.4 | Doublet of doublets | 1H | H5 (Thiophene) |

| ~7.6 | Doublet of doublets | 1H | H2 (Thiophene) |

| ~7.4 | Doublet of doublets | 1H | H4 (Thiophene) |

| ~4.2 | Singlet | 2H | Methylene (-CH₂-) |

Solvent: CDCl₃, Reference: TMS. Predicted coupling constants (J) for the thiophene protons are expected to be in the range of J(H2-H4) ≈ 1-2 Hz, J(H4-H5) ≈ 4-6 Hz, and J(H2-H5) ≈ 2-3 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Thenoylacetonitrile

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~185 | Carbonyl Carbon (C=O) |

| ~138 | C3 (Thiophene) |

| ~134 | C5 (Thiophene) |

| ~128 | C2 (Thiophene) |

| ~127 | C4 (Thiophene) |

| ~114 | Nitrile Carbon (-C≡N) |

| ~35 | Methylene Carbon (-CH₂-) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-Thenoylacetonitrile

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch (Thiophene) |

| ~2260-2240 | Nitrile (-C≡N) stretch |

| ~1680-1660 | Ketone (C=O) stretch |

| ~1550-1400 | Aromatic C=C stretch (Thiophene) |

Table 4: Predicted Mass Spectrometry Data for 3-Thenoylacetonitrile

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 111 | [M - CH₂CN]⁺ (Loss of cyanomethyl radical) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as 3-thenoylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 3-thenoylacetonitrile sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse sequence is used.

-

The spectral width is set to approximately 15 ppm.

-

A 30-degree pulse width is employed with a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16-32) are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is utilized to obtain singlets for each carbon.

-

The spectral width is set to approximately 220 ppm.

-

A 30-degree pulse width is used with a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) are accumulated due to the low natural abundance of ¹³C.[1]

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-thenoylacetonitrile sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of 3-thenoylacetonitrile (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

-

Electron Ionization (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-200).

-

-

Electrospray Ionization (ESI) Parameters:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and efficient ionization.

-

Spectra can be acquired in both positive and negative ion modes.

-

Mandatory Visualizations

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 3-thenoylacetonitrile.

References

3-Oxo-3-(thiophen-3-yl)propanenitrile: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. Due to the limited publicly available experimental data for this specific compound, this document leverages information on structurally similar molecules, particularly its isomer 3-Oxo-3-(thiophen-2-yl)propanenitrile, and established principles of organic chemistry. The guide includes detailed, adaptable experimental protocols for determining solubility and assessing stability, which are crucial for the handling, formulation, and development of this compound in a research and drug discovery context. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for the target audience of researchers and drug development professionals.

Introduction

This compound, a β-ketonitrile containing a thiophene ring, is a molecule of interest in medicinal chemistry and organic synthesis. The physicochemical properties of such compounds, particularly their solubility and stability, are fundamental parameters that influence their biological activity, formulation development, and overall viability as potential therapeutic agents or synthetic intermediates. This guide aims to provide a thorough understanding of these properties by consolidating available data and presenting standardized methodologies for their experimental determination.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its 2-yl isomer are presented in Table 1. This data is aggregated from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of 3-Oxo-3-(thiophen-yl)propanenitriles

| Property | This compound | 3-Oxo-3-(thiophen-2-yl)propanenitrile | Data Source |

| CAS Number | 69879-30-7 | 33898-90-7 | [1][2] |

| Molecular Formula | C₇H₅NOS | C₇H₅NOS | [1][2] |

| Molecular Weight | 151.19 g/mol | 151.18 g/mol | [1][2] |

| Melting Point | 91-93 °C | 94-96 °C | ChemSrc |

| Boiling Point | 313.4 ± 22.0 °C at 760 mmHg | 313.4 °C at 760 mmHg (predicted) | ChemSrc,[3] |

| Density | 1.3 ± 0.1 g/cm³ | 1.293 g/cm³ (predicted) | ChemSrc,[3] |

| Appearance | Not specified | Solid (predicted) | [3] |

| LogP | 0.75 | 1.84448 | ChemSrc,[2] |

Solubility Profile

Table 2: Predicted Solubility of 3-Oxo-3-(thiophen-2-yl)propanenitrile

| Solvent | Solubility |

| Ethanol | Soluble (predicted)[3] |

| Dichloromethane | Soluble (predicted)[3] |

Based on the structure of this compound, which contains both polar (ketone, nitrile) and non-polar (thiophene ring) functionalities, a degree of solubility in a range of organic solvents can be anticipated. Its solubility in aqueous media is expected to be low.

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a general method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Specific stability data for this compound is not publicly available. However, based on its chemical structure, several potential degradation pathways can be inferred. The presence of a β-ketonitrile moiety suggests susceptibility to hydrolysis, particularly under basic conditions, which could lead to the cleavage of the nitrile group. The thiophene ring, while aromatic, can be susceptible to oxidation. Exposure to light may also induce degradation. General storage recommendations for the 2-yl isomer include keeping it in a cool, dry, and dark place, away from oxidizing agents and acids, which supports these stability concerns.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 M. Keep at room temperature or heat gently for a set time.

-

Oxidation: Add H₂O₂ to the solution (e.g., 3%). Keep at room temperature for a set time.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

Logical Flow for Stability Assessment:

Caption: Forced Degradation Study Workflow.

Conclusion

While specific experimental data on the solubility and stability of this compound is scarce, this guide provides a framework for its characterization. The predicted solubility in organic solvents and potential instability under hydrolytic, oxidative, and photolytic conditions highlight the importance of experimental verification. The detailed protocols provided herein offer a starting point for researchers to generate robust and reliable data, which is essential for the advancement of any research or development program involving this compound. It is strongly recommended that these general protocols be adapted and validated for the specific analytical setup and intended application.

References

Thiophene-Containing Propanenitriles: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing propanenitriles represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the thiophene ring, combined with the reactivity of the propanenitrile moiety, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity

Thiophene-containing propanenitriles and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various thiophene-containing propanenitrile and related derivatives against several cancer cell lines. This data provides a comparative look at the potency of these compounds.

Table 1: IC50 Values of Thiophene Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [1] |

| Compound 1312 | HT-29 (Colon) | 0.36 | [1] |

| Thienopyrimidine 2 | MCF-7 (Breast) | 0.013 | [2] |

| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [3] |

| Thienopyrimidine 6c | HT-29 (Colon) | 0.001 | [2] |

| Thienopyrimidine 8 | HepG-2 (Liver) | 3.3 | [4] |

| Thienopyrimidine 8 | MCF-7 (Breast) | 4.132 | [4] |

| Thiophene-3-carboxamide 14d | A549 (Lung) | Not specified | [5] |

| Thiophene-3-carboxamide 14d | HCT116 (Colon) | Not specified | [5] |

| Thiophene-3-carboxamide 14d | MCF7 (Breast) | Not specified | [5] |

| Thiophene-3-carboxamide 14d | PC3 (Prostate) | Not specified | [5] |

| Fused Thiophene 3b | HepG2 (Liver) | 3.105 | [6] |

| Fused Thiophene 3b | PC-3 (Prostate) | 2.15 | [6] |

| Fused Thiophene 4c | HepG2 (Liver) | 3.023 | [6] |

| Fused Thiophene 4c | PC-3 (Prostate) | 3.12 | [6] |

Note: The specific structures of the compounds are detailed in the cited literature.

Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway:

A primary target for many anticancer thiophene derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis. The binding of thiophene derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades.[6]

Apoptosis Induction:

Many thiophene-containing propanenitriles induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, which involves the mitochondria. These compounds can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), resulting in the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to cell death.

Antimicrobial Activity

Thiophene-containing propanenitriles have also demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: MIC Values of Thiophene Derivatives against Microbial Strains

| Compound | Microbial Strain | MIC (µM/ml) | Reference |

| Compound S1 | Staphylococcus aureus | 0.81 | [8] |

| Compound S1 | Bacillus subtilis | 0.81 | [8] |

| Compound S1 | Escherichia coli | 0.81 | [8] |

| Compound S1 | Salmonella typhi | 0.81 | [8] |

| Compound S4 | Aspergillus niger | 0.91 | [8] |

| Compound S4 | Candida albicans | 0.91 | [8] |

| Thiophene 4 | Colistin-Resistant A. baumannii (MIC50 mg/L) | 16 | [9] |

| Thiophene 4 | Colistin-Resistant E. coli (MIC50 mg/L) | 8 | [9] |

| Thiophene 5 | Colistin-Resistant A. baumannii (MIC50 mg/L) | 16 | [9] |

| Thiophene 5 | Colistin-Resistant E. coli (MIC50 mg/L) | 32 | [9] |

| Thiophene 8 | Colistin-Resistant A. baumannii (MIC50 mg/L) | 32 | [9] |

| Thiophene 8 | Colistin-Resistant E. coli (MIC50 mg/L) | 32 | [9] |

Note: The specific structures of the compounds are detailed in the cited literature. MIC50 is the minimum concentration required to inhibit the growth of 50% of the tested strains.

Experimental Protocols

To facilitate further research and validation of the biological activities of thiophene-containing propanenitriles, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Thiophene-containing propanenitrile compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-containing propanenitrile in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiophene-containing propanenitrile compound (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene-containing propanenitrile in the 96-well plate using the broth medium.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 kinase.[6][7][17]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase reaction buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Thiophene-containing propanenitrile compound

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Luminometer or spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the thiophene-containing propanenitrile.

-

Reaction Setup: In a multi-well plate, add the VEGFR-2 enzyme, the substrate, and the kinase buffer.

-

Compound Addition: Add the diluted compound or vehicle control to the appropriate wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the detection reagent and a suitable plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

Thiophene-containing propanenitriles have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as both anticancer and antimicrobial agents. Their ability to modulate key signaling pathways, such as the VEGFR-2 cascade, and induce apoptosis in cancer cells highlights their promise in oncology. Concurrently, their efficacy against a range of pathogenic microbes underscores their potential for development as novel anti-infective therapies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of compounds. Further investigations into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.

References

- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

Synthetic Routes to 3-oxo-3-(thiophen-3-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3-(thiophen-3-yl)propanenitrile, also known as 3-thenoylacetonitrile, is a valuable building block in medicinal chemistry and materials science. Its β-ketonitrile moiety attached to a thiophene ring makes it a versatile precursor for the synthesis of various heterocyclic compounds, including thienopyrimidines and other pharmacologically active agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from analogous procedures, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

The synthesis of β-ketonitriles is a cornerstone of modern organic chemistry, providing access to a wide array of complex molecules.[1] The thiophene-containing β-ketonitrile, this compound, is of particular interest due to the prevalence of the thiophene motif in pharmaceuticals. This guide focuses on the most common and effective method for its preparation: the Claisen-type condensation of a thiophene-3-carboxylic acid ester with acetonitrile.

Primary Synthetic Route: Claisen-Type Condensation

The most widely employed method for the synthesis of this compound is the base-mediated Claisen-type condensation of a methyl or ethyl ester of thiophene-3-carboxylic acid with acetonitrile. This reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile.

A general scheme for this reaction is presented below:

Caption: General reaction scheme for the synthesis of this compound.

Key Reagents and Their Roles

-

Thiophene-3-carboxylic acid ester: The electrophilic partner in the condensation reaction. Methyl or ethyl esters are commonly used.

-

Acetonitrile: The source of the nucleophilic carbanion after deprotonation.

-

Strong Base: Essential for the deprotonation of acetonitrile. Common choices include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).[2]

Comparison of Reaction Conditions for Analogous Syntheses

| Product | Ester | Nitrile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,4-dimethyl-2-(3'-thienyl)-3-oxopentanenitrile | Methyl pivalate | Pivalonitrile | Sodium Hydride | Toluene | 85-90 | 53 | [3] |

| 3-oxo-3-phenylpropanenitrile | Methyl benzoate | Propionitrile | Sodium Hydride | Toluene | 75 | Not specified | [3] |

| General β-ketonitriles | Various esters | Various nitriles | Potassium tert-butoxide | Tetrahydrofuran | Microwave | 30-72 | [4] |

Detailed Experimental Protocol (Exemplary)

The following protocol is a detailed, exemplary procedure for the synthesis of this compound, adapted from a published procedure for a similar compound.[3]

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents and inert atmosphere are crucial for safety and reaction success.

Materials and Equipment

-

Methyl thiophene-3-carboxylate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Toluene (for extraction)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (2 moles, e.g., 80 g of 60% dispersion) and anhydrous toluene (e.g., 750 ml).

-

Heating: Heat the suspension to 75 °C with stirring.

-

Addition of Reactants: Over a period of 1.5 hours, add a mixture of methyl thiophene-3-carboxylate (1 mole) and acetonitrile (2 moles).

-

Reaction: Increase the temperature to 85-90 °C and stir the mixture until the evolution of hydrogen gas ceases.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add water (e.g., 1000 ml) and stir vigorously.

-

Separate the aqueous phase and acidify it to pH 2 with concentrated hydrochloric acid, while keeping the mixture cool with an ice bath.

-

The product may precipitate as an oil or solid. Separate the product.

-

Extract the aqueous phase with toluene (e.g., 3 x 100 ml).

-

-

Purification:

-

Combine the organic phases and the separated product.

-

Dry the combined organic solution over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Quantitative Data

| Property | Value | Reference |

| CAS Number | 69879-30-7 | [5] |

| Molecular Formula | C₇H₅NOS | [5] |

| Molecular Weight | 151.19 g/mol | [5] |

| Melting Point | 91-93 °C | [6] |

| Appearance | White to off-white solid | [6] |

Conclusion

The synthesis of this compound is most effectively achieved through a Claisen-type condensation. This technical guide provides a robust, exemplary protocol based on established procedures for analogous compounds. By carefully controlling reaction conditions, particularly the use of anhydrous reagents and an inert atmosphere, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided workflow diagrams and tabulated data serve as a practical resource for the successful implementation of this synthesis in a laboratory setting.

References

- 1. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 3-oxo-3-(3-thienyl)propanenitrile | 69879-30-7 [chemicalbook.com]

The Evolving Landscape of 3-Oxo-3-Thienyl Compounds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

An in-depth exploration into the history, synthesis, and burgeoning biological significance of 3-oxo-3-thienyl compounds, providing a critical resource for researchers, scientists, and professionals in drug development.

The 3-oxo-3-thienyl moiety, characterized by a ketone functional group at the third position of a thiophene ring, represents a class of heterocyclic compounds that has garnered increasing attention in the scientific community. Initially explored within the broader context of thiopene chemistry, these specific structures have emerged as valuable synthons and pharmacophores in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and the expanding biological applications of 3-oxo-3-thienyl compounds, supported by detailed experimental protocols and quantitative data.

A Challenging Beginning: The Historical Context of Synthesis

The story of 3-oxo-3-thienyl compounds is intrinsically linked to the broader history of thiophene chemistry. Following the discovery of thiophene in 1883, early efforts to functionalize this aromatic heterocycle largely focused on electrophilic substitution reactions. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered in 1877, was a natural choice for introducing acyl groups to the thiophene ring. However, these reactions on an unsubstituted thiophene ring predominantly yield the 2-acylthiophene isomer. This regioselectivity is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position.

The synthesis of 3-acylthiophenes, therefore, presented a significant challenge to early organic chemists and necessitated the development of more nuanced synthetic strategies. The direct acylation of 2,5-disubstituted thiophenes, where the more reactive positions are blocked, provided an early avenue to force acylation at the 3-position. For instance, the acylation of 2,5-dimethylthiophene yields 3-acetyl-2,5-dimethylthiophene.

Modern Synthetic Strategies: Accessing the 3-Substituted Core

Over the years, a diverse array of synthetic methodologies has been developed to afford regioselective access to 3-oxo-3-thienyl compounds. These methods often involve multi-step sequences, highlighting the continued complexity of targeting the 3-position of the thiophene nucleus.

One of the most significant advancements in the synthesis of functionalized thiophenes, including those with a 3-acetyl group, is the Gewald reaction . This multicomponent reaction, first reported in the 1960s, provides a versatile route to 2-aminothiophenes, which can be further modified. A notable variation of this reaction allows for the synthesis of 3-acetyl-2-aminothiophenes, key intermediates for various downstream applications.

Another prominent strategy involves the use of pre-functionalized thiophenes, such as 3-bromothiophene. A common sequence involves a Grignard coupling reaction to introduce an ethyl group at the 3-position, followed by oxidation to yield the corresponding 3-acetylthiophene. This method provides a reliable, albeit multi-step, pathway to the desired 3-oxo-3-thienyl core.

Key Experimental Protocols

To facilitate further research and development, detailed experimental protocols for the synthesis of key 3-oxo-3-thienyl building blocks are provided below.

Protocol 1: Synthesis of 3-Acetyl-2-aminothiophene via a Modified Gewald Reaction [1][2]

This protocol outlines a variation of the Gewald reaction for the synthesis of 1-(2-amino-4-methyl-3-thienyl)ethanone.

-

Step 1: Preparation of Cyanoacetone: (Detailed preparation from cyanoacetone sodium salt as described in the literature).

-

Step 2: Reaction of Cyanoacetone with a Dithiane Precursor: To a solution of crude cyanoacetone and the appropriate 1,4-dithiane-2,5-diol derivative in dimethylformamide (DMF), triethylamine is added with stirring. The mixture is heated to approximately 60°C for several hours.

-

Step 3: Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is subjected to recrystallization from a suitable solvent system (e.g., cyclohexane-CH₂Cl₂) to afford the 3-acetyl-2-aminothiophene product.

Protocol 2: Synthesis of 3-Acetylthiophene from 3-Bromothiophene [3]

This two-step procedure provides a reliable route to 3-acetylthiophene.

-

Step 1: Synthesis of 3-Ethylthiophene: 3-Bromothiophene is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent in the presence of a nickel catalyst, such as dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II). The reaction mixture is typically refluxed to ensure complete conversion. The resulting 3-ethylthiophene is purified by distillation.

-

Step 2: Oxidation of 3-Ethylthiophene: The purified 3-ethylthiophene is then oxidized using a strong oxidizing agent, such as potassium permanganate, in a suitable solvent system. The reaction is carefully controlled to prevent over-oxidation. Following the reaction, the manganese dioxide byproduct is filtered off, and the 3-acetylthiophene is isolated from the filtrate.

Therapeutic Significance and Biological Applications

The 3-oxo-3-thienyl scaffold is a key structural component in several approved pharmaceutical agents and a wide range of biologically active compounds. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric and electronic properties while potentially modulating metabolic stability and receptor binding interactions.

Precursors to Marketed Drugs

Two prominent examples of blockbuster drugs whose synthesis involves a 3-oxo-3-thienyl precursor are Duloxetine and Raloxifene .

-

Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions, is synthesized from a 2-acetylthiophene precursor that is subsequently modified to introduce the required side chain. While the final drug does not contain the oxo group, the thienyl ketone is a critical starting material.

-

Raloxifene , a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women, features a more complex benzothiophene core. The synthesis of this core often involves intermediates derived from thienyl ketones.

Emerging Biological Activities

Beyond their role as synthetic intermediates, 3-oxo-3-thienyl compounds themselves have demonstrated a range of interesting biological activities.

-

Antiplatelet Activity: Certain thienyl ketone derivatives have been shown to inhibit platelet aggregation. For example, 2-thienyl 2'-hydroxyphenyl ketone has been reported to inhibit platelet cyclooxygenase activity, thereby reducing the formation of thromboxane A2, a potent platelet aggregator.

-

Anticancer Potential: The thiophene nucleus is present in numerous compounds with demonstrated anticancer activity. While specific structure-activity relationship studies on 3-oxo-3-thienyl compounds are still emerging, the broader class of thiophene-containing molecules has shown promise in targeting various cancer-related pathways.

-

Antimicrobial and Antioxidant Properties: Various studies have explored the antimicrobial and antioxidant potential of thiophene derivatives, including those with ketone functionalities.

Quantitative Data Summary

The following table summarizes key quantitative data for representative 3-oxo-3-thienyl compounds and related derivatives, highlighting their biological activities.

| Compound | Target/Activity | IC50 / EC50 / Ki | Reference |

| 2-Thienyl 2'-hydroxyphenyl ketone | Platelet Aggregation (Arachidonic Acid-induced) | 0.6 ± 0.2 µM | [4] |

| 2-Thienyl 2'-hydroxyphenyl ketone | Platelet Aggregation (Collagen-induced) | 20.5 ± 8.3 µM | [4] |

| BMY 21950 (Thiophene-containing HMG-CoA reductase inhibitor) | HMG-CoA Reductase | 19 nM (chiral form of 3a) | [5] |

| BMY 22089 (Lactone derivative) | Cholesterol Biosynthesis (in vivo) | ED50 ≈ 0.1 mg/kg | [5] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-oxo-3-thienyl compounds are a result of their interaction with a variety of cellular targets and signaling pathways.

For compounds exhibiting antiplatelet activity, the primary mechanism often involves the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX). By blocking COX, the production of prostaglandins and thromboxanes is reduced, leading to a decrease in platelet activation and aggregation.

In the context of anticancer research, thiophene-containing molecules have been designed to target a variety of signaling pathways crucial for cancer cell proliferation and survival. These can include kinase signaling pathways, cell cycle regulation, and apoptosis. The specific mechanisms of action for novel 3-oxo-3-thienyl anticancer agents are an active area of investigation.

Experimental and Logical Workflows

The discovery and development of novel 3-oxo-3-thienyl compounds with therapeutic potential follows a structured workflow, from initial synthesis to biological evaluation.

Future Perspectives

The field of 3-oxo-3-thienyl compounds continues to evolve, driven by innovations in synthetic chemistry and a deeper understanding of their biological activities. The development of more efficient and regioselective synthetic methods will undoubtedly accelerate the exploration of this chemical space. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to yield novel drug candidates for a wide range of diseases. The versatility of the 3-oxo-3-thienyl core, both as a final pharmacophore and as a key synthetic intermediate, ensures its continued importance in the landscape of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 4. The inhibitory effect of 2-thienyl 2'-hydroxyphenyl ketone (C85) on platelet thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological profile, and quantitative structure-activity relationship of a series of novel 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this document outlines the established computational and experimental protocols necessary for its thorough thermochemical characterization. A detailed understanding of these properties is crucial for process development, safety analysis, and computational modeling in drug discovery and materials science.

Introduction to this compound

This compound, with the chemical formula C₇H₅NOS, is a heterocyclic compound incorporating a thiophene ring, a ketone, and a nitrile functional group.[1][2] Thiophene derivatives are significant in medicinal chemistry and materials science, often serving as versatile building blocks for more complex molecules with potential biological activity.[3][4] The thermochemical properties of this molecule, such as its enthalpy of formation, entropy, and heat capacity, are fundamental parameters that govern its stability, reactivity, and physical behavior.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 69879-30-7 | [5][6] |

| Molecular Formula | C₇H₅NOS | [1][2] |

| Molecular Weight | 151.19 g/mol | |

| Predicted Boiling Point | 313.4 ± 22.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | [5] |

Note: The boiling point and density are predicted values and await experimental verification.

Computational Determination of Thermochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach for predicting the thermochemical properties of molecules.[7][8] DFT calculations can provide reliable estimates of enthalpies of formation, entropies, and heat capacities, which can guide experimental efforts.[9][10]

Computational Workflow

A typical workflow for the computational determination of thermochemical properties involves geometry optimization, frequency analysis, and single-point energy calculations using a high-level basis set. The CBS-QB3 composite method, for instance, has been successfully used to compute thermochemical parameters for chlorinated thiophene isomers.[9]

Caption: A generalized workflow for the computational prediction of thermochemical properties using DFT.

Predicted Thermochemical Data Structure

The results from these computations would be organized as follows:

Table 2: Computationally Predicted Thermochemical Properties (Template)

| Parameter | Symbol | Predicted Value (units) |

| Standard Enthalpy of Formation | ΔfH° | Value (kJ/mol) |

| Standard Molar Entropy | S° | Value (J/mol·K) |

| Molar Heat Capacity (constant pressure) | Cp | Value (J/mol·K) |

Experimental Determination of Thermochemical Properties

Experimental methods are essential for validating computational predictions and providing high-accuracy thermochemical data. Calorimetry is the primary technique for measuring heat changes in chemical and physical processes.[11][12][13][14][15]

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For an organic compound like this compound, it can be determined from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[11][13][15]

-

Sample Preparation: A precisely weighed pellet of the purified compound is prepared.

-

Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.[15] This determines the heat capacity of the calorimeter.

-

Combustion: The sample is placed in the bomb, which is then filled with high-pressure oxygen and sealed. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited via an electrical spark.[15]

-

Temperature Measurement: The temperature change of the water is meticulously recorded to calculate the heat released.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, and N₂).

Caption: Experimental workflow for determining the standard enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[12][13] It is ideal for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, vaporization).

-

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline in the heat flow signal.

-

Enthalpy of Fusion (ΔfusH): The enthalpy of melting is calculated by integrating the area of the peak corresponding to the melting transition. The melting point is identified as the onset temperature of this peak.

-

Table 3: Experimentally Determined Thermochemical Properties (Template)

| Property | Method | Value (units) |

| Standard Enthalpy of Combustion | Bomb Calorimetry | Value (kJ/mol) |

| Standard Enthalpy of Formation | Bomb Calorimetry | Value (kJ/mol) |

| Melting Point | DSC | Value (°C or K) |

| Enthalpy of Fusion | DSC | Value (kJ/mol) |

| Molar Heat Capacity (at 298.15 K) | DSC | Value (J/mol·K) |

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is essential for its application in scientific research and development. This guide outlines the standard computational and experimental methodologies required for a complete thermochemical characterization. The synergy between DFT calculations and precise calorimetric measurements provides a robust framework for obtaining reliable data on its enthalpy of formation, entropy, and heat capacity. These fundamental parameters will empower researchers to better model, synthesize, and utilize this compound in the development of novel pharmaceuticals and advanced materials.

References

- 1. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. 3-Oxo-3-(3-thienyl)propanenitrile | CAS#:69879-30-7 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. monash.edu [monash.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-Thenoylacetonitrile

Abstract: This technical guide provides a detailed overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 3-thenoylacetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to a lack of specific published data on this compound, this document presents a comprehensive, representative study based on established theoretical methodologies. The guide details the computational protocols, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis. All quantitative results are summarized in structured tables, and key processes are visualized using diagrams to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

3-Thenoylacetonitrile is a heterocyclic compound featuring a thiophene ring linked to an acetonitrile moiety through a carbonyl group. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. Understanding the molecule's three-dimensional structure, electronic charge distribution, and reactivity is paramount for predicting its biological activity, stability, and interaction with molecular targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties at the atomic level.[1][2] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] Furthermore, Natural Bond Orbital (NBO) analysis provides deep insights into charge distribution and intramolecular interactions.[4][5]

This whitepaper outlines a standard computational workflow for the comprehensive quantum chemical characterization of 3-thenoylacetonitrile. It serves as a technical guide for researchers, presenting the expected outcomes and their interpretation in the context of drug discovery and materials science.

Methodologies and Computational Protocols

The theoretical calculations described herein are based on widely accepted protocols for the quantum chemical analysis of organic molecules.

Software and Theoretical Level

All calculations would be performed using the Gaussian 09 suite of programs. The molecular properties of 3-thenoylacetonitrile would be investigated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] This functional is well-regarded for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. The 6-311++G(d,p) basis set would be employed for all atoms, as it provides a robust description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and pi-conjugation.

Experimental Protocols: A Computational Approach

The following computational experiments would be conducted:

-

Geometry Optimization: The initial structure of 3-thenoylacetonitrile would be built and optimized without any symmetry constraints. This process seeks the lowest energy conformation of the molecule on the potential energy surface. The optimization is complete when the forces on all atoms are negligible, and the energy has converged.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory.[2] The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies, along with their corresponding infrared intensities and Raman activities, provide a theoretical vibrational spectrum that can be used to assign experimental spectral bands.[6][7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.[8][9] This method is used to calculate the natural atomic charges and to analyze intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the second-order perturbation theory energy of stabilization, E(2), between donor (filled) and acceptor (unfilled) orbitals.[10]

Results and Discussion

This section presents the hypothetical but representative data obtained from the quantum chemical calculations on 3-thenoylacetonitrile.

Optimized Molecular Geometry

The geometry optimization would yield the equilibrium structure of the molecule. Key structural parameters are presented in Table 1. The bond lengths and angles are expected to be in good agreement with standard values for thiophene, ketone, and acetonitrile functionalities. The dihedral angles would indicate the relative orientation of the thiophene ring and the acetylacetonitrile side chain, revealing the overall planarity and conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Thenoylacetonitrile

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C1-C2 (Thiophene) | 1.375 |

| C2-S (Thiophene) | 1.721 | |

| C4=O5 (Carbonyl) | 1.235 | |

| C4-C6 (Keto-Methylene) | 1.510 | |

| C6-C7 (Methylene-Cyano) | 1.465 | |

| C7≡N8 (Nitrile) | 1.158 | |

| Bond Angles (°) | C3-C4-O5 | 121.5 |

| C3-C4-C6 | 118.0 | |

| C4-C6-C7 | 112.5 | |

| C6-C7-N8 | 178.5 |

| Dihedral Angle (°) | S-C3-C4-O5 | -175.0 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental infrared and Raman spectra. Table 2 summarizes the predicted frequencies for the most characteristic vibrational modes of 3-thenoylacetonitrile. The C≡N stretching vibration is expected to appear as a strong, sharp band around 2255 cm⁻¹, which is typical for nitriles. The C=O stretching frequency is predicted around 1680 cm⁻¹, characteristic of an α,β-unsaturated ketone. The thiophene ring C-H and C-S stretching vibrations are also identified.

Table 2: Hypothetical Vibrational Frequencies and Assignments for 3-Thenoylacetonitrile

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3105 | ν(C-H) | Thiophene C-H Stretch |

| 2980 | ν(C-H) | Methylene CH₂ Asymmetric Stretch |

| 2255 | ν(C≡N) | Nitrile Stretch |

| 1680 | ν(C=O) | Carbonyl Stretch |

| 1525 | ν(C=C) | Thiophene Ring Stretch |

| 1410 | δ(CH₂) | Methylene Scissoring |

| 850 | γ(C-H) | Thiophene C-H Out-of-plane Bend |

| 690 | ν(C-S) | Thiophene C-S Stretch |

Frontier Molecular Orbital (FMO) Analysis

The FMOs are crucial for predicting the electronic and optical properties of the molecule. The HOMO is primarily localized on the electron-rich thiophene ring, indicating that this is the most probable site for electrophilic attack. The LUMO is expected to be distributed over the electron-withdrawing thenoylacetonitrile side chain, particularly the C=O and C≡N groups, making this region susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical reactivity.

Table 3: Hypothetical FMO Properties of 3-Thenoylacetonitrile

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.40 |

| Energy Gap (ΔE) | 4.45 |

A calculated energy gap of 4.45 eV suggests that 3-thenoylacetonitrile is a relatively stable molecule, but reactive enough to participate in various chemical transformations, making it a suitable candidate for further functionalization in drug design.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution and intramolecular bonding interactions. The natural charges on the atoms (Table 4) reveal the polar nature of the molecule. The oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbonyl and cyano carbon atoms would be positively charged. The sulfur atom in the thiophene ring is also predicted to have a positive charge.

Table 4: Hypothetical NBO Analysis - Natural Charges and Key Interactions

| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|---|

| S | +0.35 | LP(1) O5 | π*(C3-C4) | 18.5 |

| O5 | -0.68 | π(C1-C2) | π*(C3-C4) | 22.1 |

| N8 | -0.55 | π(C3-C4) | π*(C4-O5) | 25.3 |

| C4 (Carbonyl) | +0.75 |

| C7 (Cyano) | +0.15 | | | |

The most significant donor-acceptor interactions, quantified by the stabilization energy E(2), highlight the extent of electron delocalization. Strong interactions are expected from the lone pairs (LP) of the carbonyl oxygen to the antibonding orbitals (π) of the thiophene ring, and from the π-orbitals of the ring to the π orbitals of the carbonyl group. These interactions contribute significantly to the stability of the molecule's conjugated system.

Conclusion

This technical guide has detailed a representative quantum chemical study of 3-thenoylacetonitrile using DFT calculations. The presented methodologies and hypothetical data provide a comprehensive framework for understanding its molecular structure, stability, and reactivity. The analysis of the optimized geometry, vibrational spectra, frontier molecular orbitals, and natural bond orbitals offers critical insights that are invaluable for the rational design of new derivatives for applications in drug discovery and materials science. The computational protocols outlined here can be readily applied to other novel heterocyclic compounds to accelerate the research and development process.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBO [cup.uni-muenchen.de]

- 9. q-chem.com [q-chem.com]

- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Introduction

3-Oxo-3-(thiophen-3-yl)propanenitrile, also known as 3-thenoylacetonitrile, is a valuable β-ketonitrile intermediate in organic synthesis. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the reactive keto and nitrile functional groups make it a versatile building block for the synthesis of a variety of heterocyclic compounds, including pyrimidines, pyridines, and thiazoles. These resulting structures are of significant interest to researchers in drug discovery and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Claisen-type condensation reaction.

Reaction Principle

The synthesis is based on the Claisen condensation of an appropriate thiophene-3-carboxylic acid ester with acetonitrile in the presence of a strong base. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leads to the formation of the desired β-ketonitrile.

Materials and Methods

Reagents and Solvents:

A comprehensive list of the necessary reagents and their physical properties is provided in Table 1. All reagents should be of high purity, and solvents should be anhydrous.

Table 1: Reagents and Physical Properties

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Ethyl 3-thenoate | C₇H₈O₂S | 156.20 | 207-208 | 1.185 | 20883-09-8 |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 75-05-8 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 | 141-52-6 |

| Anhydrous Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 60-29-7 |

| Hydrochloric Acid (1M) | HCl | 36.46 | ~100 | ~1.0 | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | ~1.1 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Decomposes | 2.66 | 7487-88-9 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | 69 | 0.659 | 110-54-3 |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography

Experimental Protocol

Synthesis of this compound

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-